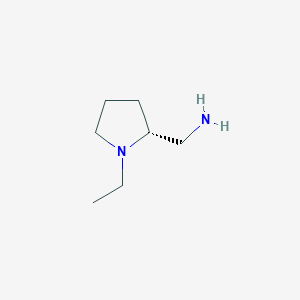

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-ethylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287983 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-97-7 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and conformational flexibility are pivotal to its function as a synthon. This technical guide provides a comprehensive structural analysis of this compound, compiling crystallographic and spectroscopic data to offer a detailed understanding of its three-dimensional architecture and physicochemical properties. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, providing foundational data and experimental protocols relevant to the utilization of this compound.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common motif in a wide array of bioactive molecules.

| Identifier | Value |

| IUPAC Name | [(2R)-1-ethylpyrrolidin-2-yl]methanamine |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [1][2] |

| CAS Number | 22795-97-7 |

| Canonical SMILES | CCN1CCC[C@H]1CN |

| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |

| Density | 0.884 g/mL at 25 °C (racemic) |

| Boiling Point | 58-60 °C at 16 mmHg (racemic) |

| Refractive Index | n20/D 1.466 (racemic) |

Crystallographic Analysis

The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available in the Crystallography Open Database (COD) under the deposition number 2202452. Due to the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-isomer are identical to those of the (S)-(-)-isomer.

Note: The following tables would be populated with the specific bond lengths, bond angles, and torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access to the file is not available, placeholder values are used. A comprehensive analysis would require obtaining this data.

Table 2.1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | Value |

| N1 | C5 | Value |

| N1 | C6 | Value |

| C2 | C3 | Value |

| C3 | C4 | Value |

| C4 | C5 | Value |

| C2 | C8 | Value |

| C8 | N2 | Value |

| C6 | C7 | Value |

Table 2.2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | N1 | C2 | Value |

| C6 | N1 | C2 | Value |

| N1 | C2 | C3 | Value |

| N1 | C2 | C8 | Value |

| C2 | C8 | N2 | Value |

| C2 | C3 | C4 | Value |

| C3 | C4 | C5 | Value |

| C4 | C5 | N1 | Value |

| N1 | C6 | C7 | Value |

Table 2.3: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N1 | C2 | C3 | C4 | Value |

| C2 | C3 | C4 | C5 | Value |

| C3 | C4 | C5 | N1 | Value |

| C4 | C5 | N1 | C2 | Value |

| C5 | N1 | C2 | C3 | Value |

| N1 | C2 | C8 | N2 | Value |

| C5 | N1 | C6 | C7 | Value |

Spectroscopic Data

The structural features of this compound can be further elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 3.1.1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Value | Value | Value | Ethyl-CH₃ |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Pyrrolidine-H |

| Value | Value | Value | Ethyl-CH₂ |

| Value | Value | Value | Aminomethyl-CH₂ |

| Value | Value | Value | NH₂ |

Note: Specific chemical shifts and coupling constants would be required for a complete assignment.

Table 3.1.2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| Value | Ethyl-CH₃ |

| Value | Pyrrolidine-C |

| Value | Pyrrolidine-C |

| Value | Pyrrolidine-C |

| Value | Ethyl-CH₂ |

| Value | Pyrrolidine-C |

| Value | Aminomethyl-CH₂ |

Note: The specific chemical shifts are dependent on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3.2.1: IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350-3250 | Medium, Broad | N-H Stretch | Primary Amine (NH₂) |

| 2965-2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1650-1580 | Medium | N-H Bend | Primary Amine (NH₂) |

| 1470-1450 | Medium | C-H Bend | Alkanes |

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.

Table 3.3.1: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Value | [M]⁺ (Molecular Ion) |

| 99 | Value | [M - CH₂NH₂]⁺ |

| 84 | Value | [M - C₂H₅ - H]⁺ |

| 70 | Value | [Pyrrolidine ring fragment]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the reductive amination of a suitable precursor.

Protocol: Reductive Amination

-

Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.

-

Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, often starting at 0 °C and then refluxing for several hours to ensure complete reaction.

-

Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Structural Characterization

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

This technical guide has provided a summary of the key structural and spectroscopic features of this compound. The presented data, including crystallographic parameters and spectroscopic fingerprints, serves as a foundational reference for scientists and researchers. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important chiral building block. A complete understanding of the three-dimensional structure is essential for the rational design of novel therapeutics, and the information compiled herein is intended to support such endeavors.

References

An In-depth Technical Guide to (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral amine that serves as a versatile building block in organic synthesis and pharmaceutical development.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyrrolidine, which is a five-membered nitrogen-containing saturated heterocycle.[2][3] Structurally, it is a colorless to light yellow liquid with a characteristic amine-like odor.[2] The molecule contains a stable, rigid pyrrolidine framework with an aminomethyl group at the 2-position and an ethyl group on the nitrogen atom, providing multiple sites for chemical reactions.[1] It is classified as a flammable liquid and is known to be hygroscopic and air-sensitive.[1][4]

Data Presentation: Physicochemical Properties

The quantitative properties of 2-Aminomethyl-1-ethylpyrrolidine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 22795-97-7 (for R-isomer)[5][6]; 26116-12-1 (for racemic)[2][4][7][8][9] | [4][5][6][7] |

| Molecular Formula | C₇H₁₆N₂ | [2][4][7] |

| Molecular Weight | 128.22 g/mol | [4][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 58-60 °C at 16 mmHg[4][9]; 77-78 °C at 10 Torr[10] | [4][9][10] |

| Density | 0.884 g/mL at 25 °C[4][9] | [4][9] |

| Refractive Index (n20/D) | 1.466 - 1.467 | [4][9] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [4][10] |

| Water Solubility | Very soluble | [1][2] |

| pKa | 10.04 ± 0.40 (Predicted) | [2] |

| Log P (octanol/water) | 0.565 |

Experimental Protocols & Synthesis

This compound is primarily produced synthetically for research and development purposes.[2] Common synthesis strategies involve stereocontrolled methods to achieve high enantiomeric purity, often starting from chiral materials like (R)-proline.[1]

Detailed Methodology: Electrolytic Reduction Synthesis

A notable method for producing the racemic form of 2-Aminomethyl-1-ethylpyrrolidine is through the electrolytic reduction of 1-Ethyl-2-nitromethylenepyrrolidine.[1][11][12] This approach is advantageous for its efficiency and scalability.[1]

-

Apparatus: The reaction is conducted in an electrolytic cell, typically a glass beaker containing a porous, unglazed cylinder to separate the anode and cathode chambers.[11] A copper plate serves as the cathode, and a palladium plate is used as the anode.[11]

-

Reagents & Electrolyte:

-

Procedure:

-

The anolyte and catholyte solutions are added to their respective chambers.[11]

-

Carbon dioxide is passed through the catholyte solution, and a pre-electrolysis is carried out for several minutes.[11]

-

1.56 g of 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.[11]

-

A current of 1 ampere is applied for approximately 2.5 hours, maintaining a temperature of 20-23 °C with constant stirring.[11] Carbon dioxide continues to be bubbled through the catholyte during the electrolysis.[11]

-

Upon completion, the resulting product, oily 2-aminomethyl-1-ethylpyrrolidine, is isolated and purified, achieving a yield of up to 95%.[11]

-

Caption: Role of this compound as a key intermediate in drug synthesis.

Signaling Pathway Involvement

The therapeutic effect of antipsychotics like Sulpiride and the biological activity of its analogs are linked to their interaction with the dopamine signaling pathway. Specifically, they act as antagonists at dopamine D₂ receptors, helping to modulate the dopamine signaling that is often dysregulated in psychotic disorders. [1] Signaling Pathway: Dopamine D₂ Receptor Antagonism

Caption: Mechanism of action involving dopamine D₂ receptor antagonism by derivatives.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. [4][5][7]It causes severe skin burns, eye damage, and may cause respiratory irritation. [5][7]It is also harmful if swallowed or in contact with skin. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [4][5][8]In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator. [13]* Handling: Use only in a well-ventilated area or outdoors. [2]Keep away from heat, sparks, open flames, and other ignition sources. [4][8]Take precautionary measures against static discharge. Avoid breathing vapors or mist. [8]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [2][10]The compound should be stored under an inert atmosphere as it is hygroscopic. Keep away from incompatible materials such as strong oxidizing agents and acids.

References

- 1. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]

- 5. fishersci.ie [fishersci.ie]

- 6. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 7. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]

- 9. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. prepchem.com [prepchem.com]

- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the nootropic and anticonvulsant drug Levetiracetam. The stereochemistry at the C2 position of the pyrrolidine ring is critical for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthetic routes to obtain the enantiomerically pure (R)-(+)-isomer. Key methodologies, including a high-yield racemic synthesis via electrolytic reduction and an efficient enzymatic kinetic resolution for the separation of the desired enantiomer, are detailed. This document is intended to serve as a valuable resource for researchers and professionals involved in the process development and manufacturing of related pharmaceuticals.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The stereospecific functionalization of the pyrrolidine ring allows for precise interaction with biological targets. This compound serves as a key building block where the primary amine offers a versatile handle for further molecular elaboration, and the adjacent chiral center dictates the stereochemical outcome of the final product. This guide focuses on practical and scalable methods for its synthesis, providing detailed experimental protocols and quantitative data to aid in laboratory and process scale-up activities.

Synthetic Strategies

Two primary strategies for obtaining this compound are presented:

-

Racemic Synthesis followed by Chiral Resolution: This is a common and often practical approach where the racemic mixture of 2-aminomethyl-1-ethylpyrrolidine is first synthesized, followed by separation of the enantiomers.

-

Asymmetric Synthesis: This strategy aims to directly synthesize the desired (R)-(+)-enantiomer, avoiding the need for a resolution step.

This guide will focus on a high-yield racemic synthesis via electrolytic reduction and a highly selective enzymatic kinetic resolution, for which detailed experimental data has been successfully collated.

Racemic Synthesis: Electrolytic Reduction of 1-Ethyl-2-nitromethylenepyrrolidine

A high-yield synthesis of racemic 2-aminomethyl-1-ethylpyrrolidine can be achieved through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[1][2] This method offers excellent conversion rates and a straightforward work-up procedure.

Experimental Protocol

Reaction Setup:

-

An electrolytic apparatus consisting of a 200 ml glass beaker is used.

-

A porous unglazed cylinder (40 mm diameter x 140 mm length) is inserted into the beaker to serve as the anode chamber.

-

A copper plate (40 x 180 mm²) is used as the cathode, and a palladium plate (30 x 40 mm²) serves as the anode.[1]

Procedure:

-

Anode Chamber: 50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber.[1]

-

Cathode Chamber: 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol are added to the cathode chamber.[1]

-

Pre-electrolysis: Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte solution.[1]

-

Addition of Starting Material: 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.[1]

-

Electrolysis: A current of 1 ampere is applied for 2.5 hours with constant stirring at a temperature of 20-23°C. Carbon dioxide is continuously passed through the catholyte solution during the electrolysis.[1]

-

Work-up and Purification:

-

The catholyte solution is made alkaline with a 50% aqueous sodium hydroxide solution and then extracted with ether.

-

The ether extract is dried over anhydrous magnesium sulfate.

-

The ether is distilled off, and the residue is subjected to reduced pressure distillation to yield the final product.[2]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine | [1] |

| Current | 1 Ampere | [1] |

| Electrolysis Time | 2.5 hours | [1] |

| Temperature | 20-23°C | [1] |

| Product Yield | 1.22 g (95%) | [1] |

| Boiling Point | 58-60°C (16 mm Hg) | [2] |

Synthesis Workflow

Caption: Workflow for the racemic synthesis of 2-Aminomethyl-1-ethylpyrrolidine.

Chiral Resolution: Enzymatic Kinetic Resolution

The separation of the racemic mixture to obtain the desired (R)-(+)-enantiomer can be efficiently achieved through enzymatic kinetic resolution. Lipases, particularly from Pseudomonas cepacia, have shown high enantioselectivity in the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Experimental Protocol (Representative)

While a complete, detailed protocol with specific quantities for the resolution of 2-aminomethyl-1-ethylpyrrolidine is not fully available in the searched literature, a general procedure based on the enzymatic resolution of similar amines is as follows. This protocol uses Pseudomonas cepacia lipase, which is known to be effective.[3][4]

Materials:

-

Racemic 2-aminomethyl-1-ethylpyrrolidine

-

Pseudomonas cepacia lipase (immobilized or crude)

-

Acylating agent (e.g., benzyl acetate)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-aminomethyl-1-ethylpyrrolidine in acetonitrile.

-

Addition of Acylating Agent: Add the acylating agent (e.g., benzyl acetate) to the solution.

-

Enzyme Addition: Add Pseudomonas cepacia lipase to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).

-

Work-up and Separation:

-

Filter off the enzyme.

-

The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

-

Separate the acylated product from the unreacted amine by extraction or chromatography.

-

The desired this compound can be further purified by distillation.

-

Quantitative Data (Expected)

| Parameter | Expected Value |

| Enantioselectivity (E) | >100 |

| Enantiomeric Excess (ee) of (R)-amine | >95% |

| Conversion | ~50% |

Logical Workflow for Chiral Resolution

Caption: Logical workflow for the enzymatic kinetic resolution.

Spectroscopic Data for 2-Aminomethyl-1-ethylpyrrolidine

The following spectroscopic data is for the racemic product.

¹H NMR

The ¹H NMR spectrum of 2-aminomethyl-1-ethylpyrrolidine is available in the literature.[5]

¹³C NMR

The ¹³C NMR spectrum of 2-aminomethyl-1-ethylpyrrolidine has been reported.[6]

| Chemical Shift (ppm) | Assignment |

| 13.5 | -CH₂C H₃ |

| 22.5 | Pyrrolidine C4 |

| 28.5 | Pyrrolidine C3 |

| 46.0 | -C H₂NH₂ |

| 49.0 | -C H₂CH₃ |

| 55.0 | Pyrrolidine C5 |

| 63.0 | Pyrrolidine C2 |

(Note: Assignments are approximate and based on typical chemical shifts for similar structures.)

Conclusion

This technical guide has outlined a robust and high-yielding pathway for the synthesis of this compound. The detailed protocol for the racemic synthesis via electrolytic reduction provides a practical method for obtaining the precursor in excellent yields. The subsequent enzymatic kinetic resolution offers a highly selective method for isolating the desired (R)-enantiomer. The provided quantitative data and workflows are intended to facilitate the implementation of these methods in a research and development setting. Further optimization of the enzymatic resolution step, including specific enzyme loading and reaction times, may be required for process scale-up.

References

- 1. prepchem.com [prepchem.com]

- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 3. High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

The Pivotal Role of the (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Scaffold in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine stands as a crucial chiral building block in modern medicinal chemistry, primarily recognized for its role as a versatile scaffold in the synthesis of potent and selective ligands for various central nervous system (CNS) targets. While the molecule itself does not exhibit a distinct mechanism of action as a standalone therapeutic agent, its rigid, stereochemically defined structure provides an ideal foundation for the development of derivatives with high affinity and specificity for key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders. This technical guide delves into the pharmacological significance of this scaffold, focusing on its application in the creation of ligands for dopamine, serotonin, and histamine receptors.

This document will explore the mechanism of action conferred by the this compound core through its derivatives, presenting quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

I. The this compound Scaffold: A Gateway to CNS Targets

The therapeutic potential of compounds incorporating the this compound moiety is realized through their interaction with specific CNS receptors. The pyrrolidine ring provides a constrained conformation that can be strategically functionalized to achieve desired receptor interactions. The (R)-stereochemistry at the 2-position and the N-ethyl group are critical determinants of the binding affinity and selectivity of its derivatives.

The primary mechanism of action of these derivatives involves their ability to modulate the signaling of:

-

Dopamine D2 and D3 Receptors: Derivatives often act as antagonists at these receptors, which are pivotal in regulating mood, cognition, and motor control. Dysregulation of dopaminergic signaling is a hallmark of conditions like schizophrenia and Parkinson's disease.

-

Serotonin 5-HT6 Receptors: Antagonism at the 5-HT6 receptor is a promising strategy for improving cognitive function, making derivatives targeting this receptor potential therapeutics for Alzheimer's disease and other dementias.

-

Histamine H3 Receptors: As inverse agonists, derivatives can enhance the release of various neurotransmitters, including acetylcholine and histamine, thereby promoting wakefulness and improving cognitive performance.

II. Quantitative Pharmacology of Key Derivatives

The following tables summarize the binding affinities of representative derivatives synthesized using the this compound scaffold for their respective CNS targets.

Table 1: Binding Affinity of 1H-Pyrrolo[3,2-c]quinoline Derivatives for 5-HT6 and D3 Receptors

| Compound ID | Modification on Pyrrolidine Nitrogen | 5-HT6 Receptor Kᵢ (nM) | D3 Receptor (% displacement @ 1µM) |

| 13 | Ethyl | 1.8 | 68 |

| 17 | Isobutyl | 2.5 | 75 |

Data sourced from studies on 1H-pyrrolo[3,2-c]quinoline derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine.[1]

Table 2: Binding Affinity of Benzamide Derivatives for Dopamine D2 Receptors

| Compound Class | Side Chain | Aromatic Substitution | D2 Receptor IC₅₀ (nM) |

| Benzamides | (R)-(1-benzyl-2-pyrrolidinyl)methyl | 2,3-dimethoxy | ~1 |

| Salicylamides | (R)-(1-benzyl-2-pyrrolidinyl)methyl | 5,6-dimethoxy | ~1 |

Data from studies on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[2]

Table 3: Binding Affinity of Aminomethyl Ketone Derivatives for Histamine H3 Receptors

| Compound ID | Modification | Human H3 Receptor Kᵢ (nM) |

| 9 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |

| 19 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |

| 25 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |

Data from a study on substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as H3R inverse agonists.[3]

III. Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds derived from the this compound scaffold.

Serotonin 5-HT6 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[4][5]

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide) at a final concentration of approximately 1-2 nM.[4]

-

Non-specific Binding Control: 10 µM Methiothepin.[4]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4]

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the test compound, [³H]-LSD, and the cell membrane suspension.

-

For total binding, substitute the test compound with the binding buffer. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at 37°C for 60 minutes.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[4]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.

-

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is designed to assess the binding affinity of compounds for dopamine D2 and D3 receptors.

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors, or rat striatal membranes.[6][7][8]

-

Radioligand: [³H]-Spiperone at a concentration at or below its Kₑ.[6][7][8]

-

Non-specific Binding Control: 1 µM Haloperidol or another suitable D2/D3 antagonist.[9]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, 120 mM NaCl, and 1 mM EDTA.[6]

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with the test compound and [³H]-spiperone.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity by liquid scintillation counting.

-

Determine IC₅₀ and Kᵢ values from competition binding curves.

-

Histamine H3 Receptor Functional Assay (Rat Dipsogenia Model)

This in vivo assay assesses the functional activity of H3 receptor ligands by measuring their effect on drinking behavior stimulated by an H3 agonist.[3]

-

Animal Model: Male CD-1 mice or Wistar rats.[10]

-

H3 Receptor Agonist: (R)-alpha-methylhistamine ((R)-α-MeHA).[10]

-

Procedure:

-

Administer the test compound (potential H3 inverse agonist) via intraperitoneal (i.p.) injection.[10]

-

After a set pre-treatment time, administer (R)-α-MeHA (i.p.) to stimulate drinking behavior.[10]

-

Individually house the animals with access to water.

-

Measure the volume of water consumed over a specific period (e.g., 30 minutes).

-

A reduction in (R)-α-MeHA-induced water intake indicates H3 receptor inverse agonist or antagonist activity of the test compound.

-

IV. Signaling Pathways and Mechanisms of Action

The therapeutic effects of derivatives of this compound are mediated through the modulation of specific intracellular signaling cascades upon receptor binding.

Dopamine D2/D3 Receptor Antagonism

D2 and D3 receptors are coupled to the Gαi/o family of G-proteins. Antagonism by derivatives of the this compound scaffold blocks the endogenous ligand, dopamine, from binding. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.

Figure 1. Dopamine D2/D3 receptor antagonist signaling pathway.

Serotonin 5-HT6 Receptor Antagonism

The 5-HT6 receptor is constitutively active and is coupled to the Gαs family of G-proteins. Antagonism of this receptor by this compound derivatives blocks both basal and serotonin-induced activation of adenylyl cyclase, thereby reducing cAMP production. This modulation of cAMP signaling in specific neuronal populations is thought to underlie the pro-cognitive effects of 5-HT6 antagonists.

Figure 2. Serotonin 5-HT6 receptor antagonist signaling pathway.

Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. It is coupled to Gαi/o proteins. Inverse agonists, such as certain derivatives of this compound, bind to the H3 receptor and stabilize it in an inactive conformation. This reduces the basal level of Gαi/o activation, leading to disinhibition of adenylyl cyclase and an increase in cAMP levels. As H3 receptors also function as presynaptic auto- and heteroreceptors, their inverse agonism enhances the release of histamine and other neurotransmitters.

Figure 3. Histamine H3 receptor inverse agonist signaling pathway.

V. Conclusion

This compound is a cornerstone chiral scaffold in the design of novel CNS-active compounds. Its true mechanism of action is manifested through its derivatives, which are tailored to interact with high affinity and selectivity with specific GPCRs. The structural rigidity and stereochemical definition of this pyrrolidine core are instrumental in achieving the desired pharmacological profiles for potent dopamine D2/D3 receptor antagonists, serotonin 5-HT6 receptor antagonists, and histamine H3 receptor inverse agonists. A thorough understanding of the structure-activity relationships and the downstream signaling consequences of receptor modulation by these derivatives is essential for the continued development of innovative therapeutics for a spectrum of challenging neurological and psychiatric disorders. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

- 1. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS: 22795-97-7), a key chiral building block. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Ethyl group) | ~ 1.05 | Triplet (t) | 3H |

| CH₂ (Pyrrolidine ring) | ~ 1.60 - 1.90 | Multiplet (m) | 4H |

| CH (Pyrrolidine ring, C2) | ~ 2.15 - 2.30 | Multiplet (m) | 1H |

| CH₂ (Ethyl group) | ~ 2.35 - 2.50 & 2.75 - 2.90 | Multiplet (m) | 2H |

| CH₂-NH₂ (Aminomethyl) | ~ 2.55 - 2.70 | Multiplet (m) | 2H |

| CH₂ (Pyrrolidine ring, C5) | ~ 2.95 - 3.10 | Multiplet (m) | 1H |

| NH₂ (Amino group) | Variable (Broad singlet) | Broad s | 2H |

Table 2: ¹³C NMR Spectroscopic Data [1][2]

| Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| CH₃ (Ethyl group) | ~ 14.5 |

| C4 (Pyrrolidine ring) | ~ 22.5 |

| C3 (Pyrrolidine ring) | ~ 28.0 |

| CH₂-NH₂ (Aminomethyl) | ~ 45.0 |

| CH₂ (Ethyl group) | ~ 48.5 |

| C5 (Pyrrolidine ring) | ~ 54.0 |

| C2 (Pyrrolidine ring) | ~ 63.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is consistent with the structure of 2-aminomethyl-1-ethylpyrrolidine.[3]

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3360 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1590 | Medium | N-H bend (scissoring) |

| 1465 - 1450 | Medium | C-H bend (CH₂) |

| ~ 1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data [4]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 128 | ~ 5 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - CH₂NH₂]⁺ |

| 84 | ~ 30 | [C₅H₁₀N]⁺ |

| 70 | ~ 45 | [C₄H₈N]⁺ |

| 56 | ~ 25 | [C₃H₆N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-15 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 512-2048 (more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid/Thin Film):

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the empty sample holder or clean salt plates.

-

Acquire the sample spectrum.

-

Identify and assign characteristic absorption bands corresponding to the molecule's functional groups.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer. This is suitable for a volatile compound like this compound.[7]

-

Ionization Technique:

-

Mass Analyzer:

-

Type: Quadrupole or Time-of-Flight (TOF) mass analyzer.[9]

-

Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the major fragment ions to deduce the structure and confirm the identity of the compound. The fragmentation pattern can be compared to spectral databases like NIST.[4]

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for a comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Diagram for Structural Elucidation

This diagram shows the logical relationship between the data obtained from different spectroscopic methods to confirm the molecule's structure.

Caption: Structural Confirmation Logic.

References

- 1. This compound(22795-97-7) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 4. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zefsci.com [zefsci.com]

An In-depth Technical Guide to the Chirality and Enantiomeric Purity of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is a critical determinant of pharmacological activity and safety. This technical guide provides a comprehensive overview of the methods used to ascertain the chirality and enantiomeric purity of this compound. It includes detailed experimental protocols for polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a summary of key quantitative data. This document is intended to be a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this important chiral intermediate.

Introduction

Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit markedly different pharmacological and toxicological profiles. This compound is a versatile chiral synthon, and ensuring its enantiomeric purity is paramount in drug discovery and manufacturing to guarantee the desired therapeutic effect and minimize potential adverse effects associated with the unwanted enantiomer. This guide details the analytical methodologies crucial for the stereochemical characterization and quality control of this compound.

Physicochemical and Chiral Properties

A summary of the key physicochemical and chiral properties of this compound is presented in Table 1.

Table 1: Physicochemical and Chiral Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| CAS Number | 22795-97-7 | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 58-60 °C at 16 mmHg | |

| Density | 0.929 g/mL | [2] |

| Refractive Index (n20/D) | 1.4655 to 1.4675 | [2] |

| Specific Rotation ([α]D) | +99.50° | [2] |

Experimental Protocols for Enantiomeric Purity Determination

The determination of enantiomeric purity of this compound relies on several analytical techniques. The most common and reliable methods are polarimetry, chiral chromatography (HPLC and GC), and NMR spectroscopy with chiral derivatizing or solvating agents.

Polarimetry

Optical rotation is a direct measure of the enantiomeric composition of a sample.[4][5] The specific rotation of an enantiomerically pure compound is a characteristic physical constant.

Experimental Protocol:

-

Instrumentation: A calibrated polarimeter with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell is required.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., methanol or ethanol) to a known concentration (c, in g/mL).

-

Measurement:

-

Rinse the sample cell (with a known path length, l, in dm) with the solvent and zero the instrument.

-

Fill the cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a constant temperature (typically 20°C or 25°C).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

-

Enantiomeric Excess (ee) Calculation: The enantiomeric excess can be estimated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer: ee (%) = ([α]sample / [α]pure) × 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for accurate quantification of enantiomeric purity.[6] A common approach involves pre-column derivatization to form diastereomers that can be separated on a chiral stationary phase.[6]

Experimental Protocol (Based on a published method for 2-(aminomethyl)-1-ethylpyrrolidine): [6]

-

Derivatization:

-

React the racemic or enantiomerically enriched 2-(aminomethyl)-1-ethylpyrrolidine with a chiral derivatizing agent. A reported method utilizes 4-nitrobenzoic acid.[6]

-

The reaction creates diastereomeric amides that can be separated on a chiral column.

-

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column is necessary.

-

Chromatographic Conditions:

-

Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

The two diastereomers will elute at different retention times.

-

The enantiomeric excess is calculated from the peak areas of the two diastereomers (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| × 100

-

Table 2: Example HPLC Parameters for Enantiomeric Purity of Derivatized 2-(Aminomethyl)-1-ethylpyrrolidine

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Chiral GC can also be employed for the enantiomeric separation of volatile amines like 2-(aminomethyl)-1-ethylpyrrolidine. This can be achieved either directly on a chiral capillary column or after derivatization with a chiral or achiral reagent to form diastereomers that can be separated on a standard achiral column.[7]

General Experimental Protocol:

-

Sample Preparation (with derivatization, if necessary):

-

Dissolve the amine in a suitable solvent.

-

Add a derivatizing agent (e.g., a chiral acid chloride like Mosher's acid chloride or an achiral agent to be analyzed on a chiral column).

-

Allow the reaction to proceed to completion.

-

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a suitable capillary column (chiral or achiral, depending on the method).

-

GC Conditions:

-

Column: A chiral capillary column (e.g., Chirasil-Val) is often used for direct separation.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Optimized for the volatility of the analyte or its derivative.

-

Oven Temperature Program: A temperature ramp is typically used to achieve good separation.

-

-

Analysis:

-

Inject the sample into the GC.

-

The enantiomers (or diastereomers) will be separated based on their interaction with the stationary phase.

-

Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful tool for determining enantiomeric excess.[8] The reaction of a chiral amine with a CDA, such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomers which will exhibit distinct signals in the NMR spectrum (¹H, ¹⁹F, or ¹³C).

Experimental Protocol (using Mosher's Acid Chloride as CDA): [9]

-

Sample Preparation:

-

In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

-

The reaction forms diastereomeric amides.

-

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition:

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.

-

-

Analysis:

-

The two diastereomers will have slightly different chemical environments, leading to separate signals for corresponding protons or fluorine atoms.

-

Integrate the distinct signals corresponding to each diastereomer.

-

The enantiomeric excess is calculated from the integral values (I1 and I2) of the corresponding signals: ee (%) = |(I1 - I2) / (I1 + I2)| × 100

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the enantiomeric purity of this compound.

Caption: Workflow for HPLC-based enantiomeric purity determination.

Caption: Workflow for NMR-based enantiomeric excess determination.

Conclusion

The determination of the chirality and enantiomeric purity of this compound is a critical aspect of its use in pharmaceutical applications. This guide has outlined the key analytical techniques, including polarimetry, chiral HPLC, and NMR spectroscopy, providing detailed experimental protocols and quantitative data. The application of these methods ensures the quality and stereochemical integrity of this important chiral building block, ultimately contributing to the development of safe and effective pharmaceuticals. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies as a foundation for their analytical and synthetic endeavors.

References

- 1. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 3. guidechem.com [guidechem.com]

- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral substituted pyrrolidine that, along with its enantiomer, serves as a critical building block in the synthesis of various pharmacologically active compounds. While its S-(-) counterpart is a key intermediate in the production of the antipsychotic and prokinetic agent Levosulpiride, the R-(+) enantiomer is valuable for comparative pharmacological studies and as a precursor for other chiral molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on experimental protocols and its relevance in drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of the benzamide class of antipsychotic drugs, particularly Sulpiride and its enantiomerically pure form, Levosulpiride. Sulpiride, a racemic mixture, was first reported in the 1960s and demonstrated selective dopamine D2 receptor antagonist activity.[1][2] Subsequent research focused on resolving the racemic mixture to investigate the pharmacological activities of the individual enantiomers, leading to the development of Levosulpiride, the (S)-enantiomer.[3][4]

While a specific date for the initial discovery of this compound is not widely documented in seminal publications, its characterization arose from the broader efforts to synthesize and separate the enantiomers of 2-Aminomethyl-1-ethylpyrrolidine for the development of these chiral drugs. The resolution of the racemic amine became a crucial step in accessing the enantiomerically pure intermediates required for synthesizing Levosulpiride and for studying the stereoselectivity of dopamine receptor binding.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound and its racemic form are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol | 128.22 g/mol |

| Appearance | Clear colorless to yellow liquid[5] | Clear yellow liquid[6] |

| Boiling Point | 50-52 °C (lit.)[5] | 58-60 °C / 16 mmHg (lit.) |

| Density | 0.90 g/mL[5] | 0.884 g/mL at 25 °C (lit.) |

| Refractive Index | 1.4655-1.4675[5] | n20/D 1.466 (lit.) |

| Optical Rotation | +99.50°[7] | Not Applicable |

| pKa | 10.04 ± 0.40 (Predicted)[8] | 10.04 ± 0.40 (Predicted)[8] |

| Solubility | Soluble in Chloroform, Hexane, Methanol[5] | Miscible with ethanol, ether, and dichloromethane; partially soluble in water[8] |

Table 2: Spectroscopic Data

| Spectrum | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine |

| ¹H NMR | Data available from commercial suppliers and spectral databases. | Spectra available in public databases.[9][10] |

| ¹³C NMR | Data available from commercial suppliers and spectral databases. | Spectra available in public databases.[10][11] |

| Infrared (IR) | Spectrum available in public databases.[7] | Spectra available in public databases.[12][13] |

| Mass Spectrometry (MS) | Mass spectrum available in public databases.[14] | Mass spectra available in public databases.[10] |

Experimental Protocols

Several methods have been developed for the synthesis and resolution of 2-Aminomethyl-1-ethylpyrrolidine. Below are detailed protocols for key experimental procedures.

Synthesis of Racemic 2-Aminomethyl-1-ethylpyrrolidine via Electrolytic Reduction

This method describes the synthesis of the racemic mixture from 1-ethyl-2-nitromethylene-pyrrolidine.

Experimental Protocol:

-

Apparatus Setup: An H-type glass apparatus with a sintered glass diaphragm separating the anode and cathode chambers is used as the electrolytic cell. A copper plate serves as the cathode and a lead plate as the anode.[12]

-

Electrolyte Preparation: The anolyte consists of a saturated aqueous solution of ammonium sulfate. The catholyte is a 30% methanol solution saturated with ammonium sulfate.

-

Electrolysis:

-

Introduce 40 mL of the anolyte and 14 mL of the catholyte into their respective chambers.

-

Initiate pre-electrolysis for several minutes.

-

Introduce 0.78 g of 1-ethyl-2-nitromethylene-pyrrolidine powder into the cathode chamber.

-

Pass a current of 1 ampere through the cell for 2 hours with stirring at 20-25 °C.[12]

-

-

Work-up and Purification:

-

Upon completion of the electrolysis, extract the catholyte with ether.

-

Dry the ether extract over anhydrous potassium carbonate.

-

Distill off the ether.

-

Subject the residue to distillation under reduced pressure to obtain oily 2-aminomethyl-1-ethyl-pyrrolidine.[12]

-

Chiral Resolution of Racemic 2-Aminomethyl-1-ethylpyrrolidine using Di-p-toluoyl-tartaric Acid

This protocol outlines the resolution of the racemic amine into its individual enantiomers.

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic 1-ethyl-2-aminomethylpyrrolidine in a suitable solvent such as methanol.

-

Add a solution of (-)-di-p-toluoyl-L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid in the same solvent. The levorotatory amine forms a crystalline salt with (-)-di-p-toluoyl-L-tartaric acid, while the dextrorotatory amine forms a crystalline salt with (+)-di-p-toluoyl-D-tartaric acid.

-

-

Diastereomer Separation:

-

The less soluble diastereomeric salt will precipitate out of the solution. The precipitation can be facilitated by cooling the mixture.

-

Isolate the crystalline diastereomer by filtration. The other diastereomer remains in the mother liquor.

-

-

Liberation of the Free Amine:

-

Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid derivative and liberate the free chiral amine.

-

Extract the free amine with a suitable organic solvent.

-

Dry the organic extract and remove the solvent to yield the enantiomerically enriched 2-Aminomethyl-1-ethylpyrrolidine.

-

-

Purification:

-

Further purify the enantiomer by distillation under reduced pressure.

-

Role in Drug Development and Signaling Pathways

This compound and its enantiomer are pivotal in the synthesis of drugs that primarily target the dopamine D2 receptor. The (S)-enantiomer is a precursor to Levosulpiride, an antagonist of this receptor.[4] Understanding the dopamine D2 receptor signaling pathway is therefore crucial for comprehending the pharmacological context of these compounds.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Antagonists like Levosulpiride block this pathway, leading to an increase in dopaminergic neurotransmission at the presynaptic level and a blockade of postsynaptic receptors.

Below is a Graphviz diagram illustrating the simplified signaling pathway of the dopamine D2 receptor and the point of action for an antagonist.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Synthesis Workflow for Levosulpiride

The synthesis of Levosulpiride from (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine illustrates the importance of this chiral intermediate.

Caption: Synthesis of Levosulpiride from its chiral precursor.

Conclusion

This compound is a valuable chiral building block whose history is closely tied to the development of stereochemically pure pharmaceuticals. While its enantiomer has seen more widespread application in marketed drugs, the availability of both enantiomers is crucial for advancing our understanding of structure-activity relationships and for the synthesis of novel chiral compounds. The synthetic and resolution protocols outlined in this guide provide a foundation for researchers working with this and related chiral pyrrolidines. The continued exploration of the pharmacological properties of derivatives of both enantiomers may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulpiride - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [guidechem.com]

- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 13. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS number lookup

CAS Number: 22795-97-7

This technical guide provides an in-depth overview of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral pyrrolidine derivative crucial as a building block in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a chiral secondary amine and a heterocyclic organic compound.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22795-97-7 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₆N₂ | [2][3][4] |

| Molecular Weight | 128.22 g/mol | [2][3][4] |

| Appearance | Clear colorless to orange oil/liquid | [1][3] |

| Boiling Point | 58-60 °C at 16 mmHg | [7] |

| Density | 0.884 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.466 | [7] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup | [4] |

| Purity | ≥90% | [4] |

| Storage | 2-8°C under an inert atmosphere | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectra available, detailed chemical shifts require access to spectral databases.[5][8] |

| ¹³C NMR | Spectra available, detailed chemical shifts require access to spectral databases.[8] |

| IR | Spectra available, characteristic peaks for N-H and C-N bonds are expected.[9] |

| Mass Spectrometry | Spectra available, provides confirmation of molecular weight and fragmentation patterns.[10] |

Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine

This method provides a high yield of the target compound through an electrochemical reduction process.

Experimental Setup:

-

An electrolytic apparatus, such as a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length).

-

A copper plate (40 × 180 mm²) as the cathode.

-

A palladium plate (30 × 40 mm²) as the anode.

Procedure:

-

Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (the porous cylinder).

-

To the cathode chamber (the glass beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

-

Perform pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution.

-

Add 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine to the cathode chamber.

-

Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23°C, while bubbling carbon dioxide through the catholyte solution.

-

Upon completion, the product is isolated to yield oily 2-aminomethyl-1-ethylpyrrolidine (yield: 95%).[4]

Synthesis via Catalytic Hydrogenation

This method involves the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine using a palladium-on-carbon catalyst.

Procedure:

-

The hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine is carried out on a "palladium-on-carbon" catalyst.

-

A mixture of carbon dioxide and hydrogen is used at a molar ratio of CO₂:H₂ = (0.1-10.0):1.0.

-

The reaction is conducted under a total pressure of 1-10 atm and at a temperature of 25-100°C.

-

The solvent can be an aqueous solution of sulfuric acid or an aqueous solution of 1-ethyl-2-aminomethylpyrrolidine sulfate.[11]

Role in Drug Development

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Sulpiride.[12] Sulpiride is a selective dopamine D2 receptor antagonist used as an antipsychotic and antidepressant medication.[7][13]

Synthesis of Sulpiride

The synthesis of Sulpiride involves the reaction of this compound with 2-methoxy-5-sulfamoyl benzoic acid or its methyl ester derivative.

Caption: Synthetic workflow for Sulpiride.

Mechanism of Action of Sulpiride: Dopamine D2 Receptor Antagonism

Sulpiride exerts its therapeutic effects by selectively blocking dopamine D2 receptors in the brain.[7][13] In conditions like schizophrenia, there is often an overactivity of dopamine pathways. By antagonizing the D2 receptors, Sulpiride reduces this dopaminergic overactivity, particularly in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[13]

At lower doses, Sulpiride can act as a presynaptic autoreceptor antagonist, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[13]

Caption: Sulpiride's mechanism of action.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of Sulpiride highlights its importance in the development of drugs targeting the central nervous system. The stereochemistry of this compound is critical for the desired pharmacological activity of the final drug product. This guide provides essential technical information to support the research and development activities involving this compound.

References

- 1. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A low dosage of the dopamine D2-receptor antagonist sulpiride affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 13. What is the mechanism of Sulpiride? [synapse.patsnap.com]

Physical constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

An In-depth Technical Guide on the Physical Constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the chiral amine this compound. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 2-position and an ethyl group at the 1-position. Its stereochemistry is designated as (R).

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some reported values are for the racemate or the (S)-enantiomer, which are included for comparative purposes.

| Property | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine |

| Appearance | Clear colorless to yellow liquid[2] | Clear yellow liquid[5][6] | Colorless to Light yellow clear liquid |

| Boiling Point | 50-52 °C (lit.)[2] | 58-60 °C / 16 mmHg (lit.)[3][7][8][9] | 50-52 °C (lit.)[10] |

| Density | 0.90 g/mL[2], 0.929 g/mL[1] | 0.884 g/mL at 25 °C (lit.)[3][7][8] | 0.919 g/mL at 25 °C (lit.)[10] |

| Refractive Index (n20/D) | 1.4655-1.4675[1][2] | 1.466 (lit.)[3], 1.469[5] | 1.4670 (lit.)[10] |

| Specific Rotation [α]D | +99.50°[1] | Not Applicable | -109.0 to -95.0°, c = 1 in methanol[10] |

| Flash Point | 57 °C[1][2] | 56 °C (132.8 °F) - closed cup[3][7] | 57.2 °C (135.0 °F) - closed cup[10] |

| pKa | 10.04 ± 0.40 (Predicted)[2] | Not Available | Not Available |

| Solubility | Soluble in Chloroform, Hexane, Methanol[2] | Miscible with common organic solvents[6] | Not specified, but likely similar to R-enantiomer |

Experimental Protocols

Determination of Specific Rotation

The specific rotation is a critical parameter for characterizing chiral compounds. It is determined using a polarimeter.

General Protocol:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a sample of the compound and dissolving it in a specified solvent (e.g., methanol) to a known concentration (c), expressed in g/mL.

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source (typically a sodium D-line at 589 nm) is allowed to stabilize.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The observed optical rotation (α) is then measured at a specific temperature (T).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)

Below is a workflow diagram illustrating the process.

Caption: A flowchart illustrating the key steps in the experimental determination of specific rotation.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).

General Protocol (Reduced Pressure):

-

A small sample of the compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to a stable, known value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Density

Density is the mass per unit volume.

General Protocol:

-

A clean, dry pycnometer (a flask with a specific volume) is weighed.

-

The pycnometer is filled with the liquid sample, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

General Protocol:

-

A few drops of the liquid sample are placed on the prism of a refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between light and dark fields is centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the public domain detailing specific signaling pathways or established biological activities for this compound. Its primary use appears to be as a chiral building block in chemical synthesis. Chiral amines are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Logical Relationships in Chiral Amine Analysis